

Technical Support Center: Ac-D-Glu-OH-d5 Analysis

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Compound of Interest

Compound Name: *Ac-D-Glu-OH-d5*

Cat. No.: *B1382405*

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Welcome to the technical support center for the analysis of N-Acetyl-D-glutamic acid-d5 (**Ac-D-Glu-OH-d5**). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS analysis of this deuterated amino acid analog.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ion m/z values for Ac-D-Glu-OH-d5 in negative ion mode ESI-MS/MS?

When analyzing **Ac-D-Glu-OH-d5** by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, you should look for the deprotonated molecule as the precursor ion. A common fragmentation pathway for N-acetylated amino acids is the neutral loss of carbon dioxide (CO₂), which has a mass of approximately 44.01 Da.

For **Ac-D-Glu-OH-d5**, the molecular formula is C₇H₆D₅NO₅. The molecular weight of the non-deuterated analog, N-Acetyl-D-glutamic acid (C₇H₁₁NO₅), is 189.17 g/mol. The deuterated version, **Ac-D-Glu-OH-d5**, has a molecular weight of approximately 194.20 g/mol [\[1\]](#)

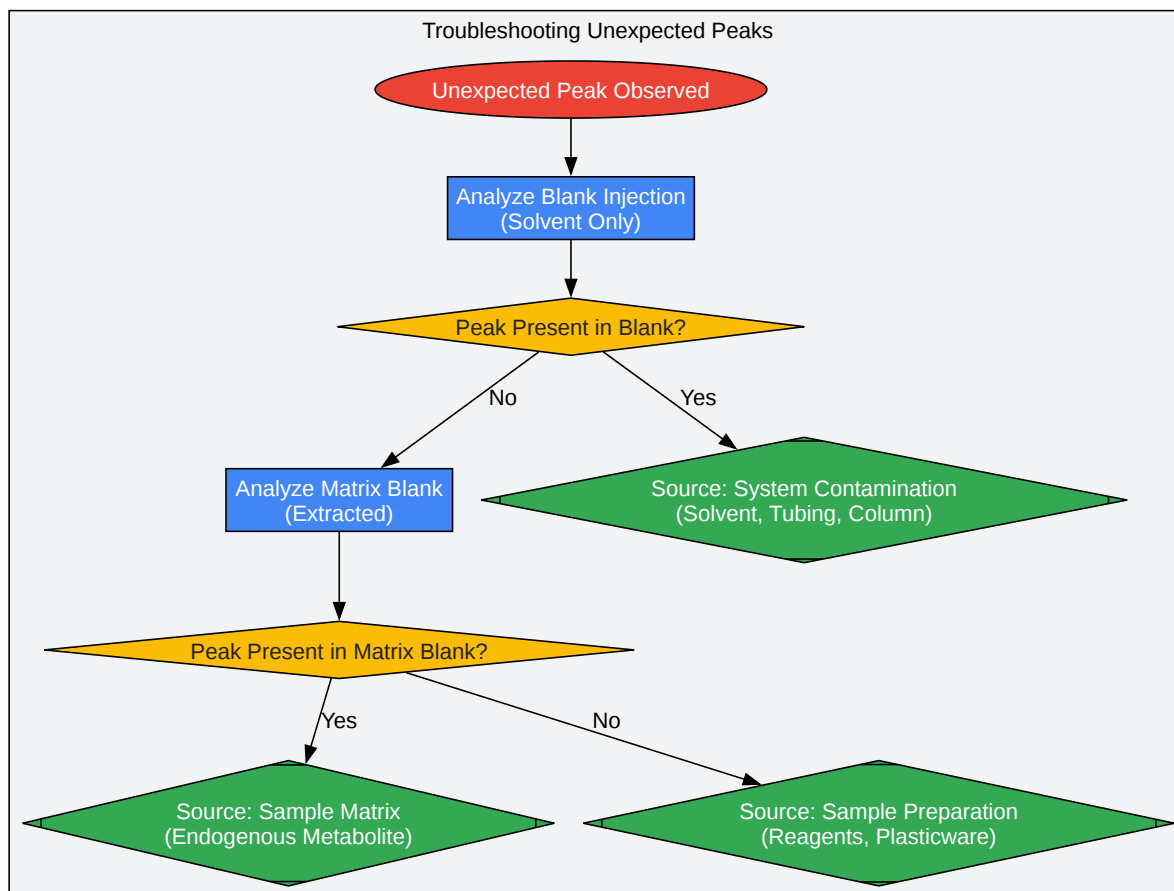
The expected multiple reaction monitoring (MRM) transitions are summarized in the table below. Note that these values should be optimized on your specific instrument.

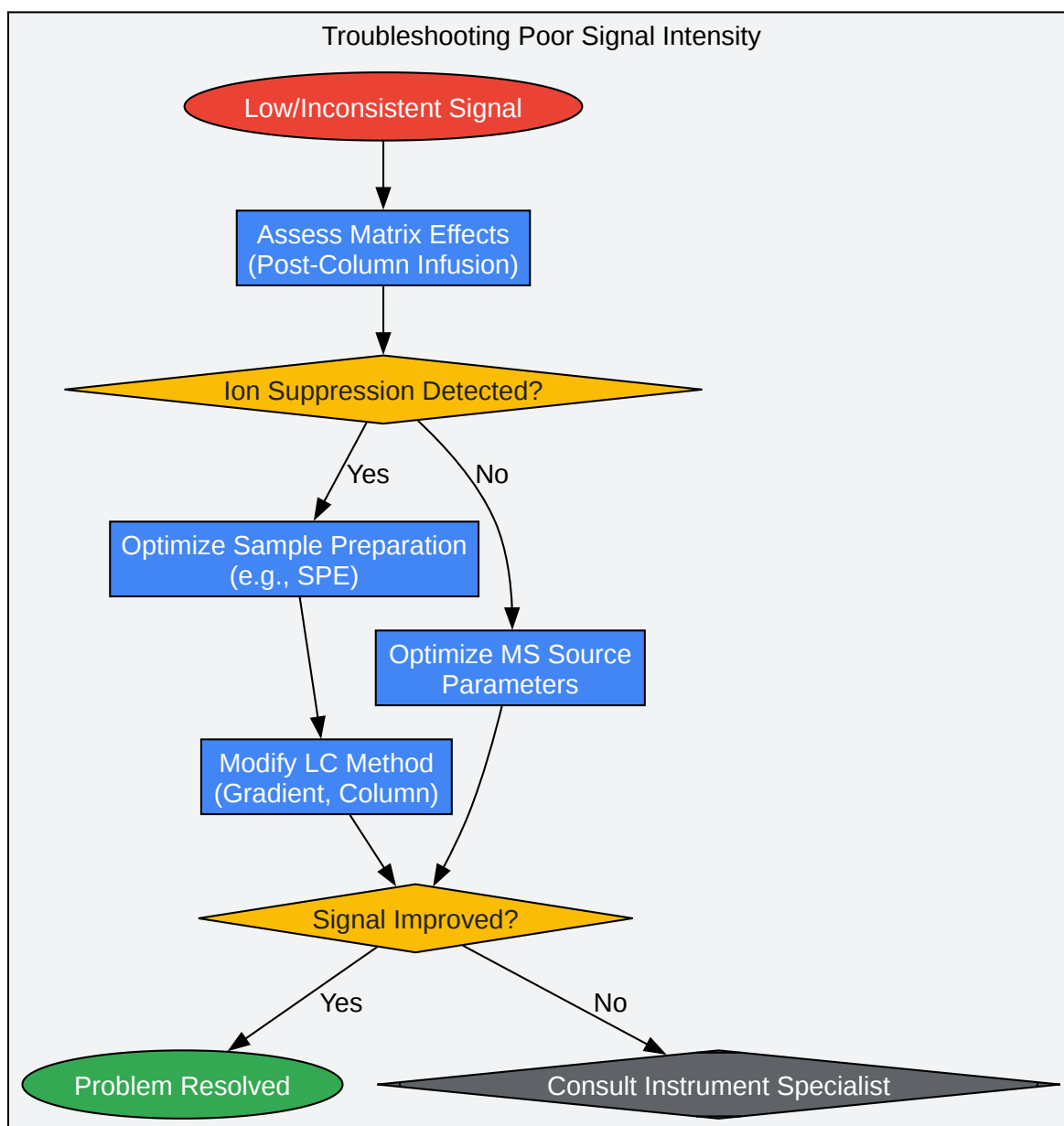
Analyte	Precursor Ion (Q1) [M-H] ⁻	Product Ion (Q3) [M-H-CO ₂] ⁻
N-Acetyl-D-glutamic acid	188.1 m/z	144.1 m/z
Ac-D-Glu-OH-d5	193.1 m/z	149.1 m/z

Caption: Predicted MRM transitions for Ac-D-Glu-OH and its deuterated internal standard.

Q2: I am observing a peak at an unexpected retention time. How do I identify the source of this contaminant?

Observing unexpected peaks is a common issue in LC-MS analysis. The source of these contaminants can be varied, ranging from the sample matrix to the analytical system itself. A systematic approach is necessary for identification and mitigation.





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References

- 1. medchemexpress.com [medchemexpress.com]
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